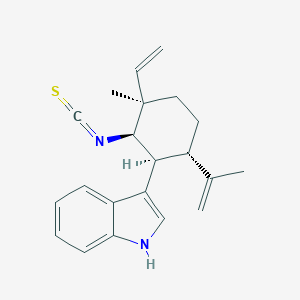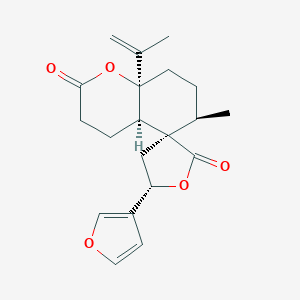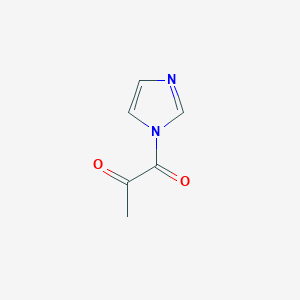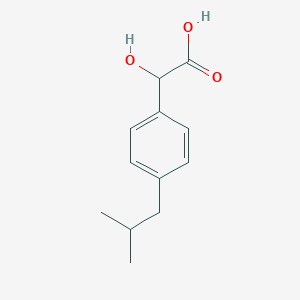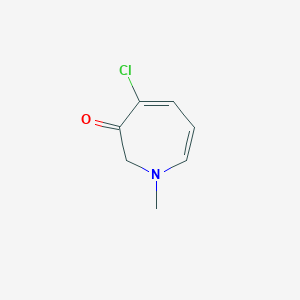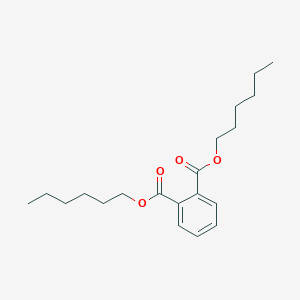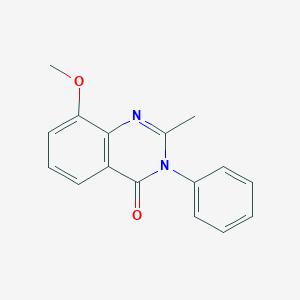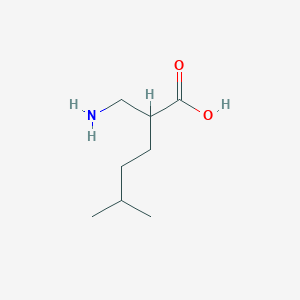
2-(Aminomethyl)-5-methylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-methylhexanoic acid, commonly known as GABA (gamma-aminobutyric acid) is an amino acid that acts as a neurotransmitter in the central nervous system. It is a non-proteinogenic amino acid, meaning it is not used in the synthesis of proteins, but instead, it acts as a neurotransmitter in the brain. GABA is the main inhibitory neurotransmitter in the brain and plays an essential role in regulating neuronal excitability.
Mécanisme D'action
GABA acts by binding to specific receptors in the brain. There are two types of GABA receptors: GABA-A and GABA-B receptors. GABA-A receptors are ionotropic receptors, meaning they allow ions to flow through the membrane of the neuron. Activation of GABA-A receptors leads to an influx of chloride ions into the neuron, which hyperpolarizes the cell membrane and makes it more difficult for the neuron to fire an action potential. GABA-B receptors are metabotropic receptors, meaning they activate intracellular signaling pathways that modulate neuronal activity.
Biochemical and Physiological Effects:
GABA has several biochemical and physiological effects in the body. GABA is involved in the regulation of muscle tone and is responsible for the relaxation of muscles. GABA also regulates blood pressure and heart rate. GABA is involved in the regulation of sleep and wakefulness and is responsible for inducing sleep. GABA is also involved in the regulation of appetite and has been shown to reduce food intake.
Avantages Et Limitations Des Expériences En Laboratoire
GABA is widely used in laboratory experiments to study the role of inhibitory neurotransmitters in the brain. GABA is relatively easy to synthesize and is readily available. GABA is also highly selective for its receptors, making it an ideal tool for studying the effects of GABA on neuronal activity. However, GABA has a short half-life and is rapidly metabolized in the body, which can make it difficult to study its effects over long periods.
Orientations Futures
There are several areas of future research for GABA. One area of research is the development of GABAergic drugs for the treatment of neurological and psychiatric disorders. Another area of research is the study of the role of GABA in aging and age-related diseases. GABA has been shown to have neuroprotective effects, and there is a growing interest in the potential use of GABAergic drugs for the treatment of age-related cognitive decline. Finally, there is a need for further research into the mechanisms of GABAergic signaling in the brain, as this may lead to the development of new therapies for neurological and psychiatric disorders.
Méthodes De Synthèse
GABA is synthesized in the brain from glutamate, which is the main excitatory neurotransmitter in the brain. The enzyme glutamate decarboxylase (GAD) converts glutamate to GABA by removing a carboxyl group. This process is known as decarboxylation. GABA can also be synthesized in the liver and kidneys from glutamine, which is an amino acid found in the blood.
Applications De Recherche Scientifique
GABA has been extensively studied for its potential therapeutic applications. GABA has been shown to have anxiolytic, sedative, and anticonvulsant effects. It has also been studied for its potential use in the treatment of depression, insomnia, and schizophrenia. GABA has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Numéro CAS |
104883-56-9 |
|---|---|
Nom du produit |
2-(Aminomethyl)-5-methylhexanoic acid |
Formule moléculaire |
C8H17NO2 |
Poids moléculaire |
159.23 g/mol |
Nom IUPAC |
2-(aminomethyl)-5-methylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-6(2)3-4-7(5-9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) |
Clé InChI |
ZQFYQLSPBFLIHX-UHFFFAOYSA-N |
SMILES |
CC(C)CCC(CN)C(=O)O |
SMILES canonique |
CC(C)CCC(CN)C(=O)O |
Synonymes |
Hexanoic acid, 2-(aminomethyl)-5-methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







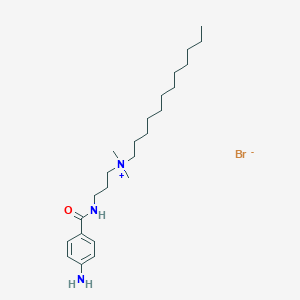
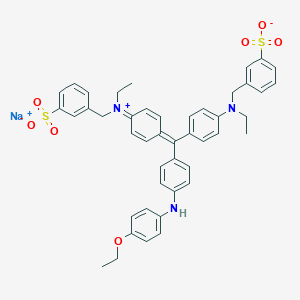
![1-(2,3-Dihydropyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B34393.png)
